![molecular formula C12H11NOS2 B103137 5-Benzylidene-3-ethyl rhodanine CAS No. 18331-34-5](/img/structure/B103137.png)
5-Benzylidene-3-ethyl rhodanine
Overview
Description
5-Benzylidene-3-ethyl rhodanine is a chemical compound that belongs to the class of rhodanine derivatives. These compounds have been extensively studied due to their wide range of biological activities, including antitubercular, antibacterial, anticancer, and antioxidant properties. The core structure of rhodanine is a 2-thioxo-1,3-thiazolidin-4-one, and the 5-benzylidene substitution refers to the presence of a benzylidene group at the 5th position of the rhodanine ring .
Synthesis Analysis
The synthesis of 5-benzylidene rhodanine derivatives has been achieved through various methods, often employing Knoevenagel condensation reactions. One approach utilizes the Bronsted acidic ionic liquid [Et3NH][HSO4] as a catalyst, providing a safer, cost-effective, and environmentally benign protocol . Another method involves the use of Na2SO3 as an eco-friendly catalyst in ethanol . Additionally, basic functionalized ionic liquids like [bmim][OH] and tetrabutylammonium hydroxide have been used to catalyze these reactions in water, offering advantages such as high yields, short reaction times, and simple procedures .
Molecular Structure Analysis
The molecular structure of 5-benzylidene rhodanine derivatives has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and HRMS. X-ray crystallography has also been employed to establish the structures of certain derivatives, confirming the presence of the benzylidene moiety and providing insight into the stereochemistry of these compounds .
Chemical Reactions Analysis
5-Benzylidene rhodanine derivatives undergo a variety of chemical reactions. For instance, they react chemoselectively with diazomethanes, leading to the formation of spirocyclopropane derivatives and C-methylated products. These reactions can be influenced by the choice of diazomethane and reaction conditions, resulting in different products such as 2-(diphenylmethylidene)-1,3-thiazolidines . The presence of a boronic acid group in the aldehyde component can also lead to the synthesis of benzoxaborole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-benzylidene rhodanine derivatives are influenced by their molecular structure. These compounds exhibit selective activity against certain bacterial strains, such as MRSA, and show potential as inhibitors of enzymes like UDP-N-acetylmuramate/L-alanine ligase . Their solubility, stability, and reactivity can vary depending on the substituents present on the benzylidene moiety, which also affects their biological activity .
Scientific Research Applications
Antibacterial and Anticancer Properties
5-Benzylidene-3-ethyl rhodanine derivatives exhibit significant antibacterial and anticancer properties. For instance, derivatives of this compound have shown cytotoxic activities against various cancer cell lines, including human cervical cancer (HeLa) and leukemia (K562), indicating potential as novel anticancer agents (Kumar & Ravi, 2020). Additionally, these derivatives display antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) (Sundaram & Ravi, 2015), and have been identified as novel inhibitors of UDP N-acetylmuramate/L-alanine ligase, showing selective activity against Gram-positive bacteria like MRSA (Sim et al., 2002).
Enzyme Inhibition and Biological Activity
Rhodanine derivatives, including 5-Benzylidene variants, are evaluated for their enzyme inhibition capabilities. They have been identified as inhibitors of PRL-3, a protein associated with metastasis in several cancers. These derivatives demonstrate reduced invasion in cell-based assays (Ahn et al., 2006). Additionally, they inhibit α-amyloglucosidase, an enzyme relevant in diabetes management, suggesting potential as antihyperglycemic agents (Singh et al., 2018).
Synthesis and Chemical Analysis
The synthesis of this compound derivatives is an area of active research, with studies focusing on green synthesis methods and molecular docking analysis. These methods include Knoevenagel condensation reactions (Khazaei et al., 2014) and basic functionalized ionic liquid catalysis (Gong et al., 2008). These studies contribute to the understanding of the compound's chemical properties and potential applications.
Mechanism of Action
Target of Action
5-Benzylidene-3-ethyl rhodanine, also known as BRT-1, is an active anticancer agent . The primary targets of this compound are leukemic cells . These cells are a type of cancer cell that originates in the bone marrow and is characterized by an abnormal increase in immature white blood cells.
Mode of Action
BRT-1 interacts with its targets by causing S-phase arrest and affecting DNA replication in leukemic cells . The S-phase is a period in the cell cycle during which DNA is replicated. By arresting the cells in this phase, BRT-1 prevents the cells from dividing and proliferating. This compound also affects DNA replication, a process crucial for cell division and growth. By disrupting this process, BRT-1 can further inhibit the growth and proliferation of cancer cells .
Biochemical Pathways
It is known that this compound activates apoptosis, a programmed cell death process, in leukemic cells . Apoptosis is a crucial mechanism that the body uses to get rid of damaged or unnecessary cells. By activating this process, BRT-1 can induce cell death in cancer cells, thereby inhibiting their growth and spread .
Result of Action
The molecular and cellular effects of BRT-1’s action include S-phase arrest, disruption of DNA replication, and activation of apoptosis . These effects result in the inhibition of leukemic cell growth and proliferation, and the induction of cell death . This can potentially lead to a reduction in the size of leukemic cell populations, thereby contributing to the treatment of leukemia .
Future Directions
properties
IUPAC Name |
5-benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS2/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDPYAPUFMILTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214959 | |
Record name | 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201214959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18331-34-5 | |
Record name | 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18331-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201214959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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